1,3-Propanediol, 2-nitro-
CAS No.: 1794-90-7
Cat. No.: VC21228317
Molecular Formula: C3H7NO4
Molecular Weight: 121.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794-90-7 |
---|---|
Molecular Formula | C3H7NO4 |
Molecular Weight | 121.09 g/mol |
IUPAC Name | 2-nitropropane-1,3-diol |
Standard InChI | InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2 |
Standard InChI Key | YTIXGBHAPNMOKU-UHFFFAOYSA-N |
SMILES | C(C(CO)[N+](=O)[O-])O |
Canonical SMILES | C(C(CO)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
1,3-Propanediol, 2-nitro- (CAS Number: 1794-90-7) is an organic compound with the molecular formula C₃H₇NO₄ and a molecular weight of 121.09 g/mol . It belongs to the nitroalcohol category of organic compounds and features both nitro and hydroxyl functional groups . The compound is also known by several synonyms including 2-nitro-1,3-propanediol and 2-nitropropane-1,3-diol .
The chemical structure consists of a three-carbon propane backbone with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro group (-NO₂) at position 2. This unique arrangement of functional groups contributes to its chemical reactivity and applications.
Chemical Structure Information
Parameter | Value |
---|---|
Molecular Formula | C₃H₇NO₄ |
Molecular Weight | 121.09 g/mol |
CAS Number | 1794-90-7 |
SMILES Notation | O=N(=O)C(CO)CO |
InChI | InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2 |
InChI Key | YTIXGBHAPNMOKU-UHFFFAOYSA-N |
Physical and Chemical Properties
2-Nitro-1,3-propanediol appears as a white to off-white crystalline solid at room temperature . Its physicochemical properties make it relevant for various applications, particularly as an intermediate in chemical synthesis.
Physical Properties
The compound demonstrates moderate to high water solubility, which is attributed to the presence of multiple hydroxyl groups capable of forming hydrogen bonds with water molecules . Like other nitroalcohols, it possesses high mobility in soil and low volatility based on its Henry's Law constants .
Property | Value | Reference |
---|---|---|
Physical State | White to off-white crystalline solid | |
Water Solubility | High | |
Volatility | Low | |
Soil Mobility | High |
Chemical Reactivity
2-Nitro-1,3-propanediol exhibits notable chemical reactivity due to its functional groups. The nitro group contributes to its oxidative properties, while the hydroxyl groups facilitate various substitution and esterification reactions. The compound undergoes several important chemical reactions:
-
Hydrolysis: The rate of hydrolysis is considered negligible under acidic conditions but moderate to rapid under neutral and alkaline conditions .
-
Oxidation: It can be oxidized to form corresponding nitro compounds.
-
Reduction: Reduction of the nitro group can yield amines.
-
Substitution: Halogenation reactions, particularly bromination, can produce derivatives like 2-bromo-2-nitro-1,3-propanediol (bronopol) .
-
Esterification: The hydroxyl groups can undergo esterification to form various esters.
Synthesis and Preparation Methods
The primary synthetic route to 2-nitro-1,3-propanediol involves the condensation of nitromethane with formaldehyde under alkaline conditions .
Applications and Uses
2-Nitro-1,3-propanediol has several important applications across different industries, primarily leveraging its ability to serve as a precursor to antimicrobial compounds.
Precursor to Antimicrobial Agents
The most significant application of 2-nitro-1,3-propanediol is as a key intermediate in the synthesis of 2-bromo-2-nitro-1,3-propanediol (bronopol) . Bronopol is a widely used antimicrobial agent with applications in:
-
Cosmetics and personal care products
-
Pharmaceutical preparations
-
Industrial water treatment systems
-
Preservation of various products
The bromination of 2-nitro-1,3-propanediol produces bronopol, which exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae .
Other Applications
Beyond its role as a bronopol precursor, 2-nitro-1,3-propanediol has additional applications:
-
Chemical Intermediate: Used in the synthesis of various organic compounds.
-
Research Applications: Employed in chemical and pharmaceutical research as a building block .
-
Industrial Uses: While less common than bronopol, it may have applications in specialized industrial processes.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
The compound is labeled with the GHS07 hazard symbol, indicating acute toxicity (harmful), skin and eye irritation, or respiratory tract irritation .
Derivatives and Related Compounds
2-Nitro-1,3-propanediol serves as a precursor to several important derivatives with enhanced properties for specific applications.
Bronopol (2-Bromo-2-nitro-1,3-propanediol)
The most significant derivative is bronopol (CAS: 52-51-7), which is synthesized by brominating 2-nitro-1,3-propanediol . Bronopol has widespread use as an antimicrobial agent in various industries. Its mode of action involves:
-
Generation of biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria.
-
Oxidation of intracellular thiols such as glutathione and cysteine.
-
Inhibition of thiol-containing dehydrogenase enzymes.
Other Derivatives
Other notable derivatives of 2-nitro-1,3-propanediol include:
-
2-Nitro-1,3-dinitrooxypropane: Synthesized by reacting 2-nitro-1,3-propanediol with nitric acid and acetic anhydride .
-
Dipropargyl diester derivatives: These compounds have been synthesized for specialized applications and research purposes .
-
2-Nitro-2-ethyl-1,3-propanediol and 2-Nitro-2-methyl-1,3-propanediol: These are structural analogues with alkyl substitution at the 2-position .
-
(R,R)-(±)-2-Nitro-1-phenylpropane-1,3-diol**: A related compound with a phenyl group, which has applications in pharmaceutical research.
Research Findings and Recent Developments
Stability Studies
Research on the stability of nitroalcohols, including 2-nitro-1,3-propanediol, has revealed important insights about their behavior under different conditions:
-
The compound is more stable under acidic conditions (pH 5) but undergoes moderate to rapid hydrolysis under neutral (pH 7) and alkaline (pH 9) conditions .
-
The primary degradation pathway involves the release of formaldehyde, which contributes to both its antimicrobial properties and potential toxicity concerns .
Antimicrobial Mechanisms
Studies investigating the antimicrobial mechanisms of nitroalcohols and their derivatives have shown that:
-
The compounds typically induce a period of bacteriostasis followed by growth at an inhibited rate.
-
They are particularly effective against Gram-negative bacterial species.
-
The inhibitory effect involves oxidation of intracellular thiols and interference with essential enzymatic processes.
Environmental Fate
Research into the environmental behavior of nitroalcohols has established that:
-
They demonstrate high mobility in soil due to their polarity and water solubility .
-
Their biodegradation is typically slow, with related compounds showing only 13.4% degradation over 28 days in standard biodegradability tests .
-
Their potential environmental impact is mitigated by their generally low persistence and bioaccumulation potential .
Comparative Analysis with Related Compounds
To understand the significance of 2-nitro-1,3-propanediol in the broader context of nitroalcohols, a comparative analysis with structurally related compounds provides valuable insights.
Comparison with Other Nitroalcohols
Compound | Molecular Formula | Key Differences | Applications |
---|---|---|---|
2-Nitro-1,3-propanediol | C₃H₇NO₄ | Base compound | Precursor to bronopol, chemical intermediate |
2-Bromo-2-nitro-1,3-propanediol (Bronopol) | C₃H₆BrNO₄ | Contains bromine at C-2 | Antimicrobial agent, preservative |
2-(Hydroxymethyl)-2-nitro-1,3-propanediol | C₄H₉NO₅ | Additional hydroxymethyl group | Antimicrobial agent, formaldehyde releaser |
2-Nitro-2-methyl-1,3-propanediol | C₄H₉NO₄ | Methyl group at C-2 | Chemical intermediate |
2-Nitro-2-ethyl-1,3-propanediol | C₅H₁₁NO₄ | Ethyl group at C-2 | Chemical intermediate |
This comparison highlights how structural modifications to the base 2-nitro-1,3-propanediol scaffold result in compounds with enhanced or specialized properties for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume